molecular formula C11H14N4S B7967271 N,N-dimethyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine

N,N-dimethyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine

Cat. No. B7967271
M. Wt: 234.32 g/mol
InChI Key: AGIQGKWSPBAAKD-UHFFFAOYSA-N
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Description

N,N-dimethyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C11H14N4S and its molecular weight is 234.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antibacterial and Antimycobacterial Activities : Derivatives of this compound have shown potential in antibacterial and antimycobacterial activities. Compounds with similar structures have been evaluated against strains of Gram-positive and Gram-negative bacteria, including Mycobacterium tuberculosis, demonstrating significant activity in some cases (Malothu et al., 2018).

  • Antimicrobial Activity : Research has been conducted on substituted tricyclic compounds, including the compound , for their antimicrobial properties. These compounds have exhibited notable anti-bacterial and anti-fungal activities (Mittal et al., 2011).

  • Crystal Structure Analysis : Studies involving the synthesis and crystal structure determination of heterocyclic derivatives of this compound have been conducted. These studies aim to understand the molecular geometry and conformation, which is crucial for their potential applications in drug design (Chen & Liu, 2019).

  • Synthesis Techniques : Efficient synthesis methods have been developed for this compound and its derivatives. These methods involve base-catalyzed reactions and are important for the production of these compounds for further research and potential applications (Dai et al., 2011).

  • Kinase Inhibition : Some derivatives of this compound have been synthesized and evaluated as inhibitors of Ser/Thr kinases. This suggests potential applications in cancer research and treatment (Loidreau et al., 2015).

  • Antitumor Activities : Enantiomeric derivatives of this compound have been synthesized and shown to exhibit antitumor activities, indicating potential in cancer therapy (Gao et al., 2015).

  • Antiproliferative Activities : Derivatives have been synthesized and evaluated for antiproliferative activity on various cancer cell lines, providing insights into their potential as anticancer agents (Atapour-Mashhad et al., 2017).

  • Physicochemical Properties and Antimicrobial Activity : The physicochemical properties of spirocyclic thieno[2,3-d]pyrimidin-4(3H)-one derivatives, which are structurally related, have been characterized and evaluated for antimicrobial activity, highlighting the significance of their properties in medicinal chemistry applications (Candia et al., 2017).

properties

IUPAC Name

N,N-dimethyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4S/c1-15(2)10-9-7-3-4-12-5-8(7)16-11(9)14-6-13-10/h6,12H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGIQGKWSPBAAKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C2C3=C(CNCC3)SC2=NC=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N-dimethyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine
Reactant of Route 2
N,N-dimethyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine
Reactant of Route 3
N,N-dimethyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine
Reactant of Route 4
N,N-dimethyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine
Reactant of Route 5
N,N-dimethyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine
Reactant of Route 6
Reactant of Route 6
N,N-dimethyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine

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